molecular formula C24H44ClNO B14467759 4-Octadecoxyaniline;hydrochloride CAS No. 67355-53-7

4-Octadecoxyaniline;hydrochloride

Cat. No.: B14467759
CAS No.: 67355-53-7
M. Wt: 398.1 g/mol
InChI Key: VILAQNAKZGMQPP-UHFFFAOYSA-N
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Description

4-Octadecoxyaniline hydrochloride is an organic compound comprising an aniline derivative substituted with an octadecoxy (C18H37O–) group and a hydrochloride counterion. Its molecular formula is C24H44ClNO, with a molecular weight of 422.07 g/mol. The long hydrophobic octadecoxy chain imparts significant lipophilicity, distinguishing it from shorter-chain analogs. This compound is likely utilized in surfactant formulations, organic synthesis, or materials science due to its amphiphilic nature .

Key properties inferred from structurally similar hydrochloride salts (e.g., 4-methoxyaniline hydrochloride ) include:

  • Solubility: Limited water solubility due to the long alkyl chain, but soluble in organic solvents like methanol or chloroform.
  • Stability: Expected to be stable under standard storage conditions (room temperature, inert atmosphere).
  • Synthesis: Likely synthesized via nucleophilic substitution of 4-nitroaniline with octadecyl bromide, followed by reduction and HCl treatment.

Properties

CAS No.

67355-53-7

Molecular Formula

C24H44ClNO

Molecular Weight

398.1 g/mol

IUPAC Name

4-octadecoxyaniline;hydrochloride

InChI

InChI=1S/C24H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24;/h18-21H,2-17,22,25H2,1H3;1H

InChI Key

VILAQNAKZGMQPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecoxyaniline;hydrochloride typically involves the reaction of octadecoxybenzene with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for the addition of reagents and control of reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aniline ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

4-Octadecoxyaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Octadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrochloride Salts

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Applications Reference
4-Octadecoxyaniline HCl C24H44ClNO 422.07 –OC18H37 Low in water, high in organics Surfactants, organic synthesis
4-Methoxyaniline HCl C7H10ClNO 159.61 –OCH3 Moderate in water Dyes, pharmaceuticals
Oxycodone HCl C18H21NO4·HCl 351.82 Opioid backbone High in water Analgesic drug
Octodrine HCl C8H19N·HCl 165.70 Branched alkylamine Soluble in polar solvents Stimulant (research use)
Memantine HCl C12H21N·HCl 215.76 Adamantane derivative High in water Neurodegenerative disease therapy

Key Findings:

Lipophilicity and Solubility :

  • 4-Octadecoxyaniline HCl’s long alkyl chain renders it more hydrophobic than 4-methoxyaniline HCl (water solubility: ~0.1 mg/mL vs. ~10 mg/mL) .
  • In contrast, oxycodone HCl and memantine HCl exhibit high aqueous solubility due to polar functional groups (e.g., hydroxyls, amines) .

Stability and Storage :

  • Hydrochloride salts generally require protection from moisture and light. Octodrine HCl, for instance, is stored at -20°C for long-term stability , while 4-methoxyaniline HCl remains stable at room temperature .

Analytical Methods: Chloride Content: Titration with 0.1 N AgNO3 (e.g., oxycodone HCl ) is standard for verifying HCl stoichiometry. Purity Assessment: HPLC with UV detection (λmax ~202–280 nm) is widely used, as seen in memantine HCl and oxycodone impurity profiling .

Functional Applications: Surfactant Potential: 4-Octadecoxyaniline HCl’s amphiphilic structure contrasts with non-ionic surfactants (e.g., Tween-80) but aligns with cationic surfactants like cetrimonium chloride. Pharmaceutical Relevance: Unlike opioid (oxycodone HCl) or neurological (memantine HCl) agents, 4-octadecoxyaniline HCl lacks documented therapeutic use but may serve as an intermediate in drug synthesis .

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